molecular formula C7H10 B13801990 1,3-Cyclopentadiene, 5-ethyl CAS No. 22516-13-8

1,3-Cyclopentadiene, 5-ethyl

Cat. No.: B13801990
CAS No.: 22516-13-8
M. Wt: 94.15 g/mol
InChI Key: CLRIMWMVEVYXAK-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5-ethyl is an organic compound with the molecular formula C₇H₁₀. It is a derivative of cyclopentadiene, where an ethyl group is attached to the fifth carbon atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-ethyl can be synthesized through various methods. One common method involves the reaction of cyclopentadiene with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature and involves the use of tetrabutylammonium bromide as a phase transfer catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclopentadiene, 5-ethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ethylcyclopentanone, while substitution reactions can produce a variety of substituted cyclopentadienes .

Scientific Research Applications

1,3-Cyclopentadiene, 5-ethyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Cyclopentadiene, 5-ethyl exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in conjugation and aromaticity, influencing its reactivity and stability. The pathways involved often include the formation of reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

Uniqueness: 1,3-Cyclopentadiene, 5-ethyl is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity.

Properties

CAS No.

22516-13-8

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

5-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3

InChI Key

CLRIMWMVEVYXAK-UHFFFAOYSA-N

Canonical SMILES

CCC1C=CC=C1

Origin of Product

United States

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